

# Molecular Structure and Electronic Environment

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## Compound of Interest

Compound Name: *5-Amino-2-nitrobenzoic acid*

CAS No.: 13280-60-9

Cat. No.: B556330

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The spectral characteristics of **5-Amino-2-nitrobenzoic acid** are a direct consequence of its unique molecular architecture. The benzene ring is substituted with three distinct functional groups: a carboxylic acid (-COOH), a nitro group (-NO<sub>2</sub>), and an amino group (-NH<sub>2</sub>).<sup>[2]</sup> These groups exert profound electronic effects, influencing the chemical shifts of the aromatic protons.

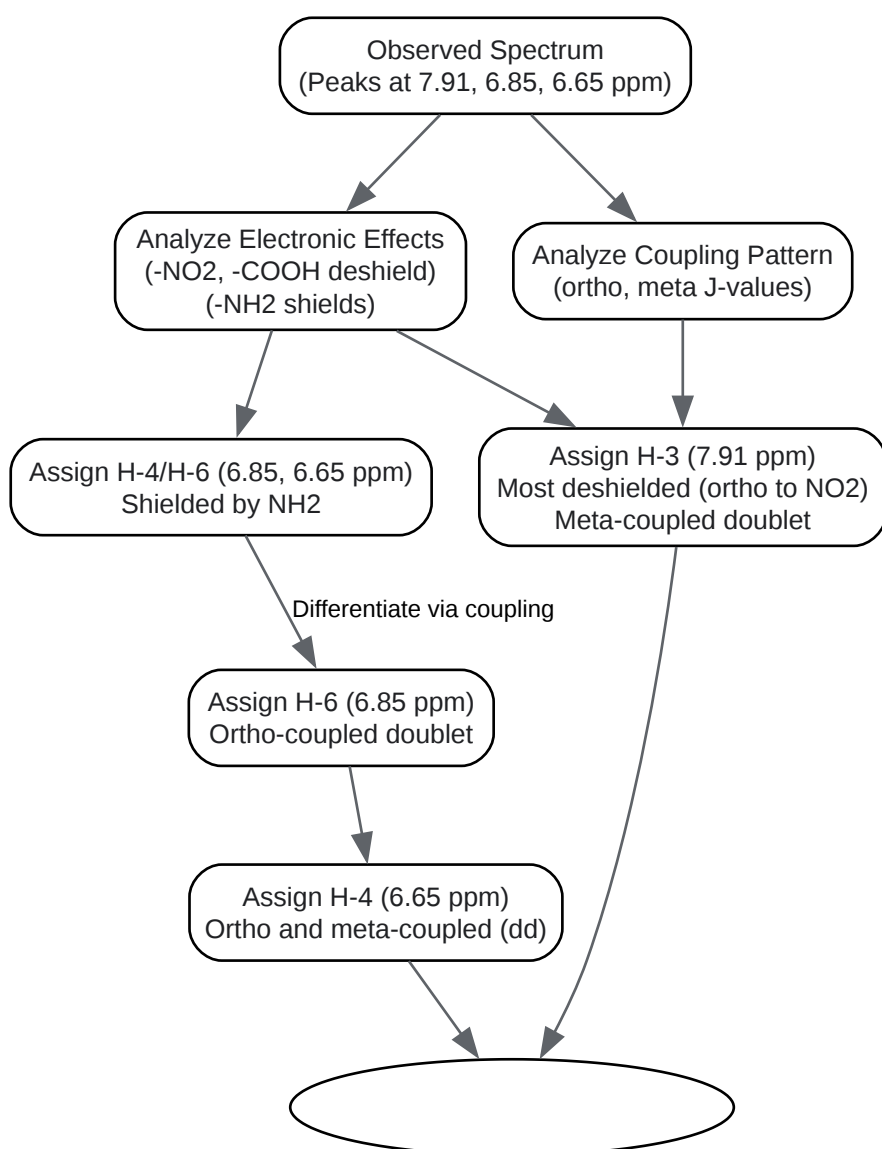
- **Electron-Withdrawing Groups (Deactivating):** The nitro (-NO<sub>2</sub>) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. They decrease the electron density on the aromatic ring, particularly at the ortho and para positions, causing the nearby protons to be "deshielded." This deshielding effect shifts their resonance signals to a higher frequency (further downfield) in the NMR spectrum.<sup>[3]</sup>
- **Electron-Donating Group (Activating):** Conversely, the amino (-NH<sub>2</sub>) group is a strong electron-donating group. It increases the electron density on the ring, especially at the ortho and para positions, "shielding" the adjacent protons. This shielding effect moves their resonance signals to a lower frequency (further upfield).

These competing effects create a distinct chemical environment for each of the three aromatic protons (H-3, H-4, and H-6), as well as for the protons on the amino and carboxylic acid groups.

## 🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## References

- 1. [chemimpex.com](https://chemimpex.com) [chemimpex.com]
- 2. 5-Amino-2-nitrobenzoic acid | C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>O<sub>4</sub> | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H proton nmr spectrum of benzoic acid C<sub>7</sub>H<sub>6</sub>O<sub>2</sub> C<sub>6</sub>H<sub>5</sub>COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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